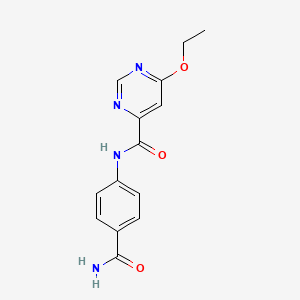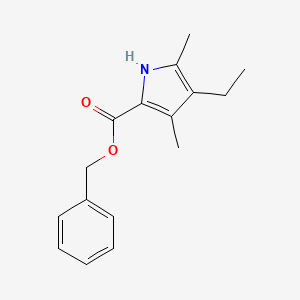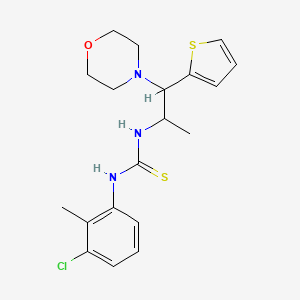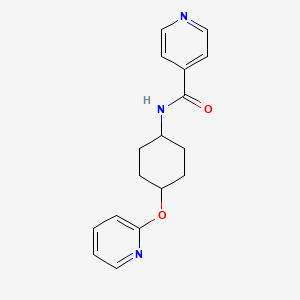
4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a specific protein that is involved in cancer cell proliferation, making it a promising candidate for cancer treatment.
Applications De Recherche Scientifique
Atom Economic and Stereoselective Synthesis
One study describes the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, highlighting their potential as antimycobacterial agents against Mycobacterium tuberculosis, with significant in vitro and in vivo activity (R. Kumar et al., 2008).
Antimicrobial Activity of Novel Derivatives
Another research effort focused on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, which displayed antimicrobial activity, underscoring the therapeutic potential of these compounds in combating microbial infections (Y. Ammar et al., 2004).
Synthesis and Biological Evaluation
Further research into sulfonamido moiety-containing fluorine substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs revealed their antimicrobial properties, suggesting their applicability in developing new antimicrobial agents (M. Makki et al., 2016).
Fluoropyrimidine Reactivity and Synthesis
A study on the synthesis and reactivity of fluoropyrimidines, including 4-fluoro-2-methylpyrimidine, demonstrated the compounds' faster reaction rates compared to other halogenopyrimidines, offering insights into their potential utility in various chemical syntheses and pharmaceutical applications (Des J. Brown et al., 1974).
Molecular Modeling and Antimicrobial Activity
Research involving Schiff base derivatives of sulfamerazine showcased potent antibacterial and antifungal activities, supported by molecular modeling studies that highlighted the compounds' interactions with microbial targets (R. Othman et al., 2019).
Synthesis of Oxadiazole Derivatives and Biological Evaluation
A study synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and evaluated their butyrylcholinesterase inhibitory activity, suggesting their potential in treating neurological disorders (H. Khalid et al., 2016).
Novel Agonists for Human Beta(3) Receptors
Research on novel (4-piperidin-1-yl)-phenyl sulfonamides revealed their potency as full agonists for the human beta(3)-adrenergic receptor, indicating their potential in developing treatments for metabolic disorders (B. Hu et al., 2001).
5-HT2A Selective Ligands Synthesis
The synthesis of 4-piperidinylthioether and sulfone derivatives aimed at finding new 5-HT2A selective ligands showcases the potential of these compounds in developing treatments for disorders related to the serotonin receptor (H. Wang et al., 2001).
Propriétés
IUPAC Name |
4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-12-10-14(18)5-6-16(12)25(22,23)21-9-3-4-15(11-21)24-17-7-8-19-13(2)20-17/h5-8,10,15H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZWVCKFSUVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572964.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2572965.png)

![7-decyl-1,3-dimethyl-8-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2572968.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2572971.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide](/img/structure/B2572973.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2572975.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2572979.png)


